N-(1-methylpyrazol-3-yl)-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-amine
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Overview
Description
N-(1-methylpyrazol-3-yl)-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-amine is a heterocyclic compound that features both pyrazole and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methylpyrazol-3-yl)-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-amine typically involves the formation of the thiazole ring followed by the introduction of the pyrazole moieties. One common method involves the cyclization of appropriate thioamide precursors with α-haloketones under basic conditions. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and bases like potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(1-methylpyrazol-3-yl)-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(1-methylpyrazol-3-yl)-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(1-methylpyrazol-3-yl)-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(1-methylpyrazol-3-yl)-4-(1H-pyrazol-5-yl)-1,3-thiazol-2-amine
- N-(1-methylpyrazol-4-yl)-4-(1H-pyrazol-3-yl)-1,3-thiazol-2-amine
Uniqueness
N-(1-methylpyrazol-3-yl)-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-amine is unique due to its specific arrangement of pyrazole and thiazole rings, which can confer distinct chemical and biological properties. This unique structure may result in different reactivity and interaction profiles compared to similar compounds, making it a valuable target for further research and development.
Properties
Molecular Formula |
C10H10N6S |
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Molecular Weight |
246.29 g/mol |
IUPAC Name |
N-(1-methylpyrazol-3-yl)-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H10N6S/c1-16-3-2-9(15-16)14-10-13-8(6-17-10)7-4-11-12-5-7/h2-6H,1H3,(H,11,12)(H,13,14,15) |
InChI Key |
PYOABSMMMUNBCC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)NC2=NC(=CS2)C3=CNN=C3 |
Origin of Product |
United States |
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